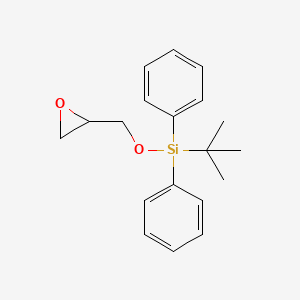

Tert-butyl(oxiran-2-ylmethoxy)diphenylsilane

Description

Tert-butyl(oxiran-2-ylmethoxy)diphenylsilane is a chiral silyl-protected epoxide with the molecular formula C₁₉H₂₄O₂Si (molecular weight: 312.48 g/mol) . Its structure features a tert-butyldiphenylsilyl (TBDPS) group attached to a glycidyl ether (oxiranylmethyl) moiety, making it a versatile intermediate in asymmetric synthesis.

Properties

Molecular Formula |

C19H24O2Si |

|---|---|

Molecular Weight |

312.5 g/mol |

IUPAC Name |

tert-butyl-(oxiran-2-ylmethoxy)-diphenylsilane |

InChI |

InChI=1S/C19H24O2Si/c1-19(2,3)22(21-15-16-14-20-16,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,14-15H2,1-3H3 |

InChI Key |

OFXJIOVCMVBKRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CO3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The most established and documented method to prepare this compound involves the reaction of (S)-glycidol with tert-butylchlorodiphenylsilane in the presence of a base such as triethylamine. This reaction forms the silyl ether by nucleophilic substitution of the glycidol hydroxyl group on the chlorosilane, with triethylamine scavenging the released hydrochloric acid.

$$

\text{(S)-glycidol} + \text{tert-butylchlorodiphenylsilane} \xrightarrow[\text{triethylamine}]{\text{anhydrous conditions}} \text{this compound} + \text{HCl (neutralized)}

$$

- Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

- Temperature: Typically 0 °C to room temperature

- Base: Triethylamine to neutralize HCl

- Atmosphere: Inert gas (nitrogen or argon) to avoid moisture

Typical Yields: 85–90% under optimized laboratory conditions

This method is scalable with optimization of stoichiometry and reaction time to improve purity and yield for industrial applications.

Detailed Experimental Procedure (Literature Example)

- To a stirred solution of (S)-glycidol (1 equiv) in anhydrous THF under nitrogen, triethylamine (1.1 equiv) is added at 0 °C.

- tert-Butylchlorodiphenylsilane (1 equiv) is added dropwise.

- The reaction mixture is stirred at room temperature for 12–24 hours.

- The reaction is quenched by addition of saturated sodium bicarbonate solution.

- The organic layer is separated, washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by flash column chromatography (hexanes/ethyl acetate gradient) to afford this compound as a colorless oil with typical yield of about 87%.

Alternative and Supporting Synthetic Routes

While the direct silylation of glycidol is the main route, other synthetic sequences have been reported in total synthesis studies of complex natural products where this compound serves as a key intermediate:

Use in multi-step syntheses: The compound is prepared early in synthetic sequences involving epoxide functionalization, such as in the total synthesis of coibacins and diplopyrone derivatives. In these cases, the silyl ether is introduced to protect the epoxide hydroxyl group and facilitate subsequent transformations.

Regioselective epoxide opening and functionalization: The compound can be further manipulated by nucleophilic ring-opening reactions or oxidation steps, but the initial preparation remains the silylation of glycidol.

Analytical Data and Reaction Optimization

Typical Analytical Characterization

| Parameter | Data |

|---|---|

| Molecular Formula | C22H24O2Si |

| Molecular Weight | 328.51 g/mol |

| Optical Rotation | [α]D20 = -2.6 (c 9.4, CHCl3) |

| 1H NMR (CDCl3) | Signals consistent with glycidyl ether and tert-butyl groups |

| 13C NMR | Peaks corresponding to oxirane carbons, aromatic carbons, and tert-butyl carbons |

| Purity | >95% by GC or HPLC |

These data confirm the successful synthesis and stereochemical integrity of the product.

Reaction Yield and Optimization Notes

| Parameter | Effect on Yield and Purity |

|---|---|

| Base (Triethylamine) | Neutralizes HCl; insufficient base leads to incomplete reaction |

| Solvent (THF/DCM) | Anhydrous solvents preferred to avoid hydrolysis |

| Temperature | Low temperature (0 °C) controls reaction rate and selectivity |

| Reaction Time | 12–24 hours to ensure complete conversion |

| Workup | Careful washing and drying critical to remove byproducts |

Optimization studies indicate that maintaining anhydrous conditions and using stoichiometric or slight excess of base maximizes yield and purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct silylation of (S)-glycidol | (S)-glycidol + tert-butylchlorodiphenylsilane | Triethylamine, anhydrous THF, 0 °C to RT | 85–90 | Most common, scalable, well-documented |

| Multi-step synthesis intermediates | From cis-1,4-butene-diol via epoxide intermediates | Various catalysts and oxidants | Variable | Used in complex natural product synthesis |

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The oxirane moiety undergoes nucleophilic ring-opening reactions, a hallmark of epoxide chemistry. Key pathways include:

a. Nucleophilic Attack by Amines

Primary and secondary amines react with the epoxide, leading to β-amino alcohol derivatives. For example:

textTert-butyl(oxiran-2-ylmethoxy)diphenylsilane + R-NH₂ → β-Amino alcohol + Byproducts

Regioselectivity studies indicate preferential attack at the less hindered epoxide carbon, with stereochemical outcomes influenced by the chiral silane structure .

b. Alcohols and Thiols

Alcohols and thiols facilitate ring-opening under basic or acidic conditions, producing ether or thioether derivatives, respectively. Steric hindrance from the tert-butyl and diphenyl groups slows reaction kinetics compared to simpler epoxides.

Oxidation and Reduction Reactions

a. Epoxide Oxidation

The compound can be oxidized to form carbonyl-containing products. For instance, using meta-chloroperbenzoic acid (mCPBA) converts the epoxide to a ketone or ester derivative, depending on conditions.

b. Hydrogenation

Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the epoxide to a 1,2-diol, preserving the silane framework. This reaction is critical for generating chiral diols in asymmetric synthesis.

Hydrosilylation Reactions

The silicon center participates in hydrosilylation with alkenes. For example, in the presence of a cobalt catalyst:

textAllyl benzene + this compound → Diphenyl(3-phenyl)propylsilane

| Reaction Conditions | Outcome | Yield | Source |

|---|---|---|---|

| 60°C, C₆D₆, 3 h | Diphenyl((4-t-butyl)phenyl)ethylsilane | 75% | |

| Ambient temperature, 24 h | Diphenyl(3-phenyl)propylsilane | 78% |

This reaction demonstrates high functional group tolerance and efficiency under mild conditions .

Cross-Coupling Reactions

The silyl ether group enables participation in palladium-catalyzed cross-coupling reactions:

a. Suzuki Coupling

The silane reacts with aryl boronic acids to form biaryl derivatives, leveraging the silicon-based leaving group.

b. Heck Coupling

Alkenes undergo coupling with aryl halides in the presence of the silane, expanding its utility in C–C bond formation.

Desymmetrization and Functionalization

The compound serves as a substrate in desymmetrization reactions. For example, treatment with MnO₂ and a Wittig reagent generates olefins via tandem oxidation-olefination:

text1,4-Butanediol → (E)-Olefin (75% yield)

This method highlights its role in constructing complex scaffolds .

Stability and Reactivity Trends

| Property | Observation | Source |

|---|---|---|

| Thermal stability | Stable below 150°C | |

| Solubility | Soluble in CH₂Cl₂, THF, ethers | |

| Stereochemical influence | tert-butyl group dictates regioselectivity |

Comparative Reactivity

| Compound | Key Reactivity Feature | Distinguishing Factor |

|---|---|---|

| Tert-butyldimethylsilyl glycidol | Simpler silyl ether | Lacks diphenyl groups |

| Trimethylsilyl ether | Faster epoxide ring-opening | Reduced steric hindrance |

| Diphenyldimethylsilane | Inert epoxide | No oxirane functionality |

Mechanistic Insights

-

Epoxide Activation : The electron-withdrawing silane group polarizes the epoxide ring, enhancing electrophilicity at the oxirane carbons.

-

Steric Effects : Bulky substituents slow nucleophilic attack but improve stereochemical control in asymmetric syntheses .

This compound’s unique combination of reactivity and steric bulk makes it indispensable in advanced synthetic strategies, particularly for chiral molecule synthesis and functional material development.

Scientific Research Applications

(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane has several applications in scientific research:

Chemistry: It is used as a chiral building block in organic synthesis, particularly in the preparation of enantiomerically pure compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.

Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane involves the reactivity of the epoxide ring and the silicon atom. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form various products. The silicon atom can participate in substitution reactions, allowing for the introduction of different functional groups. These reactions are facilitated by the electronic and steric properties of the tert-butyl and phenyl groups attached to the silicon atom.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

A. Epoxide vs. Chloroalkoxy Derivatives

- tert-Butyl(3-chloro-3-methylbutoxy)diphenylsilane (3s) :

- Structure : Replaces the epoxide with a chloro substituent.

- Reactivity : The chloro group enables nucleophilic substitution, unlike the epoxide’s ring-opening reactions. Synthesized via B(C₆F₅)₃-catalyzed hydrochlorination of alkenes with 100% yield .

- Application : Used in hydrochlorination studies rather than stereoselective coupling .

B. Silyl Ethers with Ester Groups

- (R)-Methyl 3-(tert-butyldiphenylsilyloxy)-2-methylpropanoate: Structure: Contains an ester instead of an epoxide. Reactivity: Prone to hydrolysis under acidic/basic conditions, contrasting with the epoxide’s electrophilic reactivity. Application: Intermediate in isoprenoid biosynthesis studies .

Stereochemical and Structural Modifications

A. Dioxane-Templated Epoxides

- tert-Butyl(((4S,5R)-4-(((R)-2-methyloxiran-2-yl)methyl)-1,3-dioxan-5-yl)oxy)diphenylsilane (22) :

B. Branched Alkyl Derivatives

Substituted Aromatic Silyl Ethers

- (2-Bromo-5-chlorophenethoxy)(tert-butyl)dimethylsilane :

Data Tables

Table 2: Reactivity Comparison

| Compound | Reactivity Profile | Key Reaction |

|---|---|---|

| (R)-tert-Butyl(oxiran-2-ylmethoxy)diphenylsilane | Epoxide ring-opening (nucleophilic attack at C2 or C3) | Grignard additions, acid-catalyzed hydrolysis |

| tert-Butyl(3-chloro-3-methylbutoxy)diphenylsilane | SN2 substitution at chloro center | Nucleophilic substitution with amines/alkoxides |

| (R)-Methyl 3-(tert-butyldiphenylsilyloxy)-2-methylpropanoate | Ester hydrolysis | Base-mediated saponification |

Key Research Findings

- Stereochemical Control : The target compound’s enantiomers are synthesized with high optical purity ([α]D²⁰ ≈ +2.5°), critical for asymmetric induction in natural product synthesis .

- Reactivity vs. Stability : While epoxides like the target compound are reactive toward nucleophiles, methyl-substituted analogs (e.g., compound 22) show reduced reactivity due to steric effects .

- Comparative Yields : The parent compound’s synthesis (88% yield) outperforms branched derivatives (e.g., compound 10, 87% yield), highlighting efficiency in epoxidation protocols .

Biological Activity

Tert-butyl(oxiran-2-ylmethoxy)diphenylsilane is a chiral silane compound characterized by its unique molecular structure, which includes a tert-butyl group, an epoxide (oxirane) moiety, and two phenyl groups attached to a silicon atom. Its molecular formula is C₁₉H₂₄O₂Si, with a molecular weight of approximately 312.5 g/mol. The presence of the oxirane ring provides reactive sites that can undergo various chemical transformations, making this compound of significant interest in biological and medicinal chemistry.

Chemical Structure and Properties

The structural features of this compound are summarized in the following table:

| Property | Details |

|---|---|

| Molecular Formula | C₁₉H₂₄O₂Si |

| Molecular Weight | 312.5 g/mol |

| Functional Groups | Epoxide, tert-butyl, diphenyl |

| Reactivity | High due to epoxide functionality |

Biological Interactions

While specific biological activities of this compound are not extensively documented, compounds containing epoxide functionalities often exhibit significant biological interactions. These interactions can include enzyme inhibition or activation, as epoxides are known to react with nucleophiles in biological systems. This property makes them valuable in studying enzyme-catalyzed reactions and potential therapeutic applications.

- Enzyme Interaction : The epoxide group can react with nucleophiles such as amino acids and nucleotides, potentially leading to modifications in biological pathways.

- Cellular Uptake : Due to its hydrophobic properties from the tert-butyl and diphenyl groups, the compound may easily penetrate cellular membranes.

- Bioconjugation : The reactivity of the oxirane moiety allows for potential bioconjugation with biomolecules, which could be utilized in drug delivery systems.

Study on Epoxide Reactivity

A study highlighted the reactivity profile of epoxide-containing compounds similar to this compound. The research demonstrated that these compounds can effectively modify proteins through nucleophilic attack, leading to altered enzyme activity and potential therapeutic effects.

Synthesis and Characterization

The synthesis typically involves the reaction of (S)-glycidol with tert-butylchlorodiphenylsilane using a base such as triethylamine. This method has been optimized to yield high purity products suitable for further biological testing .

Applications in Drug Development

This compound's unique structure positions it as a candidate for drug development, particularly in creating targeted therapies that exploit its reactivity. Research into its interactions with biological macromolecules is crucial for assessing its utility in medicinal chemistry.

Q & A

Basic Research Questions

Q. How is tert-butyl(oxiran-2-ylmethoxy)diphenylsilane synthesized, and what analytical methods are used to confirm its structural integrity?

- Synthesis : The compound is typically prepared via established protocols for silyl ether derivatives. For example, analogous tert-butyl(diphenyl)silyl-protected substrates (e.g., tert-butyl allylcarbamate) are synthesized by reacting the corresponding alcohol with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base like imidazole . Epoxide-containing derivatives may involve epoxidation of allyl ether precursors using oxidizing agents like m-CPBA.

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for confirming regiochemistry and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., epoxide C-O-C stretching at ~930 cm⁻¹) .

Q. What is the role of the tert-butyldiphenylsilyl (TBDPS) group in reactions involving this compound?

- The TBDPS group acts as a sterically hindered protecting group for hydroxyl or epoxide functionalities, preventing undesired side reactions (e.g., nucleophilic attack or oxidation) during multi-step syntheses. Its bulkiness enhances stability under acidic or basic conditions, though it can be selectively removed using fluoride-based reagents (e.g., TBAF) . This protection strategy is common in carbohydrate and natural product synthesis, where selective deprotection is required .

Advanced Research Questions

Q. How can reaction conditions be optimized for catalytic processes involving this compound?

- Optimization involves systematic screening of catalysts, solvents, and temperatures. For example, in hydrotrifluoromethylation of alkenes, copper(I) catalysts and ligands (e.g., phenanthroline derivatives) improve yield and selectivity. Solvent polarity (e.g., DMF vs. THF) influences reaction rates, while additives like CsF may stabilize intermediates . Design of Experiments (DoE) methodologies are recommended to identify critical parameters .

Q. What are the stereochemical implications of using this compound in cyclization reactions?

- The TBDPS group’s steric bulk can direct regio- and stereoselectivity. In electrophilic cyclizations of alkynylcyclobutanes, the silane’s size favors transannular pathways, leading to cyclobutane-fused products. Computational modeling (DFT) and NOESY NMR are used to predict and confirm stereochemical outcomes, respectively . For example, bulky silyl groups hinder specific transition states, favoring alternative ring-closing pathways .

Q. What analytical challenges arise when characterizing derivatives of this compound, and how are they addressed?

- Challenges : Complex mixtures from incomplete reactions or byproducts (e.g., desilylation or epoxide ring-opening) complicate analysis. Overlapping NMR signals in crowded spectral regions (e.g., δ 1.0–1.5 ppm for tert-butyl groups) require advanced techniques like COSY or HSQC for resolution.

- Solutions : HRMS with ESI-TOF detectors provides precise mass confirmation, even for trace intermediates. Preparative HPLC or column chromatography isolates pure fractions, while dynamic NMR (variable-temperature studies) resolves conformational equilibria .

Data-Driven Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.